molecular formula C23H23NO5 B3178842 4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate CAS No. 83847-14-7

4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate

Cat. No. B3178842
CAS RN: 83847-14-7
M. Wt: 393.4 g/mol
InChI Key: LNEDNZUQKOGNLJ-UHFFFAOYSA-N
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Description

“4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate” is a chemical compound with the molecular formula C23H23NO5 . It has an average mass of 393.432 Da and a monoisotopic mass of 393.157623 Da .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It has a molecular weight of 393.44 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Liquid Crystal Phase and Thermal Properties

  • Thermal and Dielectric Properties : 4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate demonstrates significant thermal and dielectric properties. It forms a nematic phase with a bulky substituent at the lateral position and can easily transition into a glassy state corresponding to the liquid crystalline phases. The compound's thermal and dielectric properties are influenced by the conformational and electrostatic properties of the ω-acryloyloxyalkoxy group (Takenaka & Yamazaki, 1994).

Copolymerization and Material Properties

  • Liquid-Crystal Side-Chain Copolymers : When combined with other monomers, like the chiral non-mesogenic monomer (S)-methyl(2-methyl-3-methacryloyloxy) propionate, 4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate forms copolymers. These copolymers exhibit a nematic phase stable over a wide temperature range (Cowie & Hunter, 1995).
  • Helical Twisting Power in Chiral Copolymers : Copolymers made from this compound and a chiral mesogen exhibit a chiral nematic phase and reflect light of specific wavelengths. The helical twisting power of these polymers is significant, highlighting their potential for applications in photonic devices (Cowie & Hinchcliffe, 1996).

Photopolymerization and Film Formation

  • Photo-Polymerization in Oriented Liquid Crystal Phase : The photo-polymerization of 4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate in the nematic phase leads to the formation of polymers with narrow polydispersity indexes. This process is vital for creating liquid crystalline polymers with specific molecular weights and distributions (Bao et al., 2010).

Phase Behavior and Molecular Structure

  • Reentrant Nematic Phases : Certain derivatives of 4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate exhibit reentrant nematic phases, a unique liquid crystalline behavior under specific conditions (Urs & Sadashiva, 1982).

Application in Hydrogels and Drug Release

  • Hydrogel Formation and Drug Release : While this point may border on pharmaceutical applications, it's notable that derivatives of 4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate can be used in creating crosslinked polymeric hydrogels. These hydrogels can be employed for controlled drug release, showcasing the compound's versatility in material science (Arun & Reddy, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-cyanophenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-2-22(25)28-16-6-4-3-5-15-27-20-13-9-19(10-14-20)23(26)29-21-11-7-18(17-24)8-12-21/h2,7-14H,1,3-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEDNZUQKOGNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83847-15-8
Details Compound: Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 4-cyanophenyl ester, homopolymer
Record name Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 4-cyanophenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83847-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201019375
Record name 4-cyanophenyl-4-(6-(acryloyloxy)hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate

CAS RN

83847-14-7
Record name 4-Cyanophenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83847-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-cyanophenyl-4-(6-(acryloyloxy)hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-acryloyloxyhexyloxy)-benzoic acid (4-cyanophenyl ester)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(6-Acryloyloxyhexyloxy)-benzoesäure (4-cyanophenylester)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Wiesemann, R Zentel, T Pakula - Polymer, 1992 - Elsevier
Liquid-crystalline (LC) copolymers with redox-active groups were prepared by copolymerization of mesogenic and ferrocene-containing monomers (up to 10%). In these copolymers the …
Number of citations: 96 www.sciencedirect.com
JC Wittmann, P Smith - Nature, 1991 - nature.com
THE formation of highly oriented structures such as single crystals, single-domain liquid crystals and systems comprising uniaxially oriented crystallites is important in many applications …
Number of citations: 752 www.nature.com

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